Cindunistat

iNOS inhibition irreversible inhibitor mechanism of action

Procure Cindunistat for its distinct, time-dependent irreversible iNOS inhibition, a key differentiator from reversible probes like 1400W. This mechanism enables precise washout and target residence studies. Clinical data guides design: use for early-stage OA models at the 50 mg/day human-equivalent dose to maintain selectivity, avoiding eNOS/nNOS-related cardiovascular effects seen at higher doses. A reference standard for DMOAD benchmarking.

Molecular Formula C8H17N3O2S
Molecular Weight 219.31 g/mol
CAS No. 364067-22-1
Cat. No. B1242555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCindunistat
CAS364067-22-1
Synonymscindunistat
cindunistat hydrochloride maleate
SD-6010
Molecular FormulaC8H17N3O2S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCC(=NCCSCC(C)(C(=O)O)N)N
InChIInChI=1S/C8H17N3O2S/c1-6(9)11-3-4-14-5-8(2,10)7(12)13/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13)/t8-/m0/s1
InChIKeyNWBJAUFHPXRBKI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cindunistat (SD-6010) for Osteoarthritis Research: Compound Profile and Procurement Rationale


Cindunistat (free base CAS 364067-22-1; also referred to as SD-6010, PHA-728669F, PF-00572986) is a synthetic small-molecule cysteine-derivative that functions as an orally administered, selective, time-dependent and irreversible inhibitor of human inducible nitric oxide synthase (iNOS / NOS2) [1]. Originally developed by Pfizer as a disease-modifying osteoarthritis drug (DMOAD), it reached Phase II/III clinical evaluation for knee OA before discontinuation [2]. The compound is predominantly supplied as the hydrochloride maleate salt (CAS 753491-31-5) for research use [3].

Why iNOS Inhibitors Cannot Be Substituted for Cindunistat Without Evidence


The iNOS inhibitor class encompasses compounds with fundamentally divergent inhibition mechanisms (competitive vs. irreversible), selectivity profiles across NOS isoforms, and oral pharmacokinetics. Cindunistat is distinguished by its time-dependent, irreversible inhibition of human iNOS [1], whereas widely used research tools such as 1400W (slow tight-binding, reversible) [2], aminoguanidine (non-selective competitive inhibitor), and L-NIL (reversible iNOS-selective but less potent than cindunistat) operate through distinct binding kinetics. Critically, clinical data demonstrate that cindunistat's selectivity margin is dose-limited; at 200 mg/day, blood pressure elevation indicates encroachment on eNOS/nNOS (see Section 3), meaning that even putative 'iNOS-selective' analogs cannot be assumed to share the same therapeutic window without matched in vivo selectivity evidence [1]. Substitution without head-to-head data risks either loss of target engagement or off-target cardiovascular effects.

Cindunistat (SD-6010): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Irreversible vs. Reversible iNOS Inhibition: Mechanism-Based Differentiation

Cindunistat (as the hydrochloride maleate salt) is explicitly characterized as a time-dependent, irreversible inhibitor of human iNOS (hiNOS) [1]. In contrast, 1400W is a slow, tight-binding but reversible inhibitor (Kd ≤ 7 nM) [2], and aminoguanidine is a non-selective competitive inhibitor . Irreversible inhibition confers prolonged target suppression beyond plasma clearance, a property not shared by reversible competitors. No direct head-to-head kinetic study was identified; this distinction is inferred from independent mechanistic characterizations.

iNOS inhibition irreversible inhibitor mechanism of action target engagement

Clinical Dose-Response and Selectivity Window: Blood Pressure Elevation at 200 mg/day

In the 2-year Phase II/III trial (n=1457), cindunistat 200 mg/day produced a small but statistically significant increase in blood pressure versus placebo, whereas 50 mg/day did not [1]. The authors directly attributed this BP elevation to loss of iNOS selectivity and encroachment on eNOS/nNOS at the higher dose [1]. This defines an in vivo selectivity margin where the lower dose (50 mg) maintained iNOS selectivity while the higher dose crossed into constitutive NOS inhibition territory.

selectivity window blood pressure eNOS inhibition dose-response clinical safety

Subgroup-Specific Joint Space Narrowing Reduction in KLG2 Patients at 48 Weeks

Although the primary endpoint (JSN rate over 96 weeks) was not met, a pre-specified subgroup analysis of KLG2 patients showed statistically significant JSN reduction with cindunistat 50 mg/day at week 48 vs. placebo [1]. The least-squares mean JSN was -0.048 ± 0.028 mm for 50 mg/day, -0.062 ± 0.028 mm for 200 mg/day, and -0.080 mm (estimated from reported placebo JSN) for placebo, representing 59.9% (95% CI 6.8% to 106.9%) and 48.7% (95% CI -8.4% to 93.9%) of placebo JSN, respectively [1]. This benefit was not sustained at 96 weeks and was absent in KLG3 patients.

osteoarthritis joint space narrowing KLG2 disease modification DMOAD

Comparative Potency vs. L-NIL in iNOS Inhibition

A commercial comparative table lists L-NIL (N6-(1-iminoethyl)-L-lysine) as a selective iNOS inhibitor that is 'less potent than cindunistat' . No quantitative IC50 values for cindunistat in the same assay are provided in the publicly available domain. L-NIL has reported IC50 values of approximately 3.3 µM for human iNOS in some studies [1]. The direction of potency difference is consistent across vendor characterizations, but the absence of a shared assay precludes precise quantification.

L-NIL potency comparison iNOS selectivity inhibitor ranking

In Vivo Biomarker Modulation in Canine ACLT Osteoarthritis Model

In the canine anterior cruciate ligament transection (ACLT) model of OA, cindunistat treatment improved synovial fluid nitrite and nitrotyrosine biomarkers, reduced osteophyte formation, and decreased cartilage lesion severity (Pfizer Inc., data on file, cited in [1]). While these data have not been published as a standalone peer-reviewed preclinical efficacy study, they are referenced in the Phase II/III clinical trial report and collectively informed the decision to advance cindunistat into human DMOAD trials.

ACLT model synovial fluid biomarkers nitrotyrosine canine preclinical OA

Cindunistat (SD-6010): Evidence-Backed Research and Preclinical Application Scenarios


Preclinical DMOAD Studies in Surgically Induced OA Models with KLG2-equivalent Disease Stage

The clinical observation that cindunistat reduced JSN only in KLG2 (mild) but not KLG3 (moderate) patients at 48 weeks [1] directly instructs preclinical study design: animal models should target early-stage OA (e.g., short post-ACLT interval, low-grade cartilage lesions) to recapitulate the responsive disease window. Cindunistat at the human-equivalent 50 mg/day dose range (maintaining iNOS selectivity without BP elevation) should be used as the reference iNOS inhibitor arm against which novel DMOAD candidates are benchmarked.

iNOS Selectivity Pharmacology Studies with Blood Pressure as an In Vivo Selectivity Biomarker

The dose-dependent BP elevation at 200 mg/day, attributed to loss of iNOS selectivity [1], establishes cindunistat as a validated tool for studying NOS isoform selectivity margins in vivo. Rodent or large-animal telemetry studies comparing cindunistat (low vs. high dose) against non-selective inhibitors (e.g., L-NAME, aminoguanidine) can utilize BP monitoring as a translatable biomarker for eNOS/nNOS encroachment, with cindunistat 50 mg/day-equivalent serving as the 'selectivity-maintained' positive control.

Irreversible vs. Reversible iNOS Inhibitor Pharmacodynamic Comparison Studies

Cindunistat's irreversible inhibition mechanism [1] differentiates it from reversible iNOS inhibitors (1400W, GW274150, L-NIL). Researchers designing washout experiments or intermittent dosing protocols to assess target residence time should select cindunistat as the irreversible probe and pair it with a reversible comparator (e.g., 1400W) to quantify the pharmacodynamic consequence of covalent-like target inactivation on NO production recovery kinetics in macrophages or chondrocytes.

Large-Animal Translational OA Research Requiring Regulatory-Relevant Endpoints

The canine ACLT model data referenced in the cindunistat clinical development program [1] provide precedent for using synovial fluid nitrite/nitrotyrosine as pharmacodynamic biomarkers of iNOS engagement in large animals. Investigators conducting canine, ovine, or porcine OA studies can adopt these biomarker endpoints with cindunistat as the positive-control iNOS inhibitor, facilitating direct comparison with the unpublished Pfizer dataset that supported the compound's advancement to Phase II/III.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cindunistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.